molecular formula C6H9N3O B178630 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol CAS No. 126353-18-2

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol

Cat. No. B178630
M. Wt: 139.16 g/mol
InChI Key: LOVAAEQDBGRYKV-UHFFFAOYSA-N
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Description

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol is a chemical compound that has been synthesized and studied for various applications. It is a building block in medicinal chemistry and has been used in the synthesis of various compounds .


Synthesis Analysis

The synthesis of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol involves several steps. The production of tetrahydropyrazolo [1,5-a]pyrazines from the corresponding pyrazole-5-carboxylic acids and aminoacetals was discussed. The proposed synthetic scheme contains 5 steps (the first three of which are one-pot) and allows to obtain compounds in fairly good yields . Another approach involves a one-step synthesis of diversely substituted pyrazolo [1,5- a ]pyrimidines from saturated ketones and 3-aminopyrazoles .


Molecular Structure Analysis

The molecular structure of 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol allows for the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .


Chemical Reactions Analysis

The chemical reactions involving 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol include the introduction of different substituents, neutral or functionalized in different positions of pyrazole and/or piperazine rings .

Future Directions

The future directions of research on 4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol could involve further modification of such building blocks in the 3rd position by various functional groups . Additionally, the synthetic perspectives for using the functionalized 4,5,6,7-tetrahydro-pyrazolo [1,5-a]pyrazine as a bifunctional scaffold is discussed .

properties

IUPAC Name

4,5,6,7-tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9N3O/c10-5-3-7-6-1-2-8-9(6)4-5/h1-2,5,7,10H,3-4H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWZOEIIEAAPKIS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN2C(=CC=N2)N1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60596838
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

139.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol

CAS RN

126353-18-2
Record name 1,5,6,7-Tetrahydropyrazolo[1,5-a]pyrimidin-6-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60596838
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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